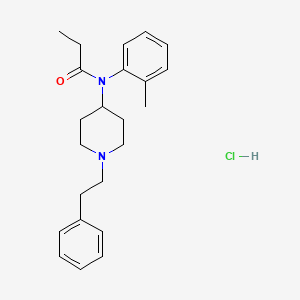![molecular formula C20H20ClF3N4O2 B2444825 [3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate CAS No. 303151-65-7](/img/structure/B2444825.png)
[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylideneammoniumolate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives has been widely used in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridinyl ring, which is further connected to a piperazino ring and a phenyl ring .Wissenschaftliche Forschungsanwendungen
Picogram Determination in Human Plasma and Urine
Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a similar compound, identified as a potential antipsychotic agent, in human plasma and urine. This study utilized high-performance liquid chromatography with tandem mass spectrometric detection, emphasizing the precision, accuracy, sensitivity, and specificity of the assay for pharmacokinetics in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally similar to the one as a potent and orally available glycine transporter 1 inhibitor. This study employed a central nervous system multiparameter optimization approach for drug-likeness guideline, focusing on the compound's inhibitory activity, pharmacokinetics profile, and its effect on cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Antineoplastic Properties
Gong, Chen, Deng, and Zhong (2010) explored the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor with structural similarities to the compound , in chronic myelogenous leukemia patients. The study aimed to identify the main metabolic pathways of Flumatinib in humans, revealing several phase I and II metabolites and emphasizing the drug's predominant metabolism through amide bond cleavage (Gong, Chen, Deng, & Zhong, 2010).
Anticonvulsant and Antimicrobial Activities
Aytemir, Çalış, and Özalp (2004) synthesized derivatives of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one for evaluating their potential anticonvulsant activity. The study focused on the anticonvulsant and antimicrobial activities of these compounds, highlighting one derivative in particular for its effectiveness in specific tests (Aytemir, Çalış, & Özalp, 2004).
Insecticide Development
Cai et al. (2010) explored the use of a structurally similar compound as a lead for new insecticides. The study involved designing and synthesizing derivatives for evaluation against the armyworm, showcasing the potential for novel insecticides based on this compound (Cai, Li, Fan, Huang, Shao, & Song, 2010).
These studies illustrate diverse applications of compounds structurally related to "3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylideneammoniumolate" in scientific research, ranging from pharmacokinetics and drug metabolism to anticonvulsant, antimicrobial, and insecticidal properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-N-methyl-3-oxopropan-1-imine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-26(30)7-6-18(29)14-2-4-16(5-3-14)27-8-10-28(11-9-27)19-17(21)12-15(13-25-19)20(22,23)24/h2-5,7,12-13H,6,8-11H2,1H3/b26-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBSSQYJBKQCE-IOXBOXJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

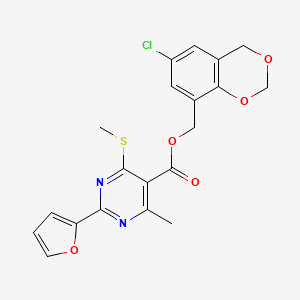
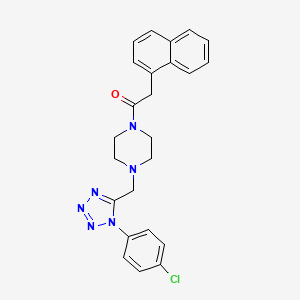
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)
![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)
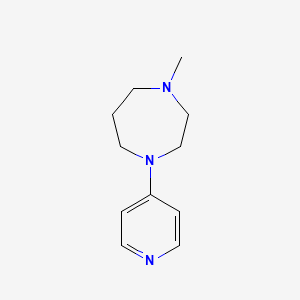
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)
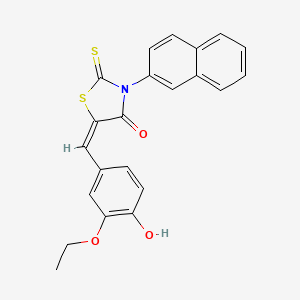
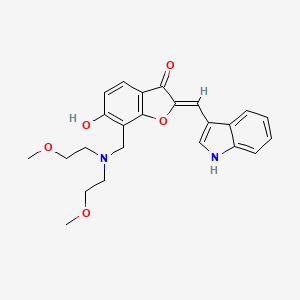
![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2444764.png)
